

In-Depth Technical Guide to the Spectral Data of Glycidyl 4-Toluenesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycidyl 4-toluenesulfonate

Cat. No.: B1217010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Glycidyl 4-toluenesulfonate** (CAS No. 6746-81-2), a key intermediate in organic synthesis and pharmaceutical development. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **Glycidyl 4-toluenesulfonate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.80	d	8.3	2H	Ar-H (ortho to SO ₂)
7.37	d	8.1	2H	Ar-H (meta to SO ₂)
4.35	dd	11.2, 3.1	1H	-O-CH ₂ - (glycidyl)
3.96	dd	11.2, 5.8	1H	-O-CH ₂ - (glycidyl)
3.19	m	-	1H	-CH- (glycidyl)
2.85	dd	4.8, 4.2	1H	-CH ₂ - (epoxide)
2.65	dd	4.8, 2.7	1H	-CH ₂ - (epoxide)
2.45	s	-	3H	Ar-CH ₃

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
145.1	Ar-C (para to CH ₃)
132.7	Ar-C (ipso to SO ₂)
130.0	Ar-CH (meta to SO ₂)
128.0	Ar-CH (ortho to SO ₂)
69.8	-O-CH ₂ - (glycidyl)
49.3	-CH- (glycidyl)
44.6	-CH ₂ - (epoxide)
21.6	Ar-CH ₃

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070-2930	Medium	C-H stretching (aromatic and aliphatic)
1597	Medium	C=C stretching (aromatic ring)
1365	Strong	S=O asymmetric stretching (sulfonate)
1176	Strong	S=O symmetric stretching (sulfonate)
1097	Strong	S-O-C stretching
910, 815	Strong	Epoxide ring vibrations

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
228	5	[M] ⁺ (Molecular Ion)
172	15	[M - C ₃ H ₄ O] ⁺
155	100	[CH ₃ C ₆ H ₄ SO ₂] ⁺ (p-toluenesulfonyl cation)
91	80	[C ₇ H ₇] ⁺ (Tropylium cation)
57	40	[C ₃ H ₅ O] ⁺ (Glycidyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

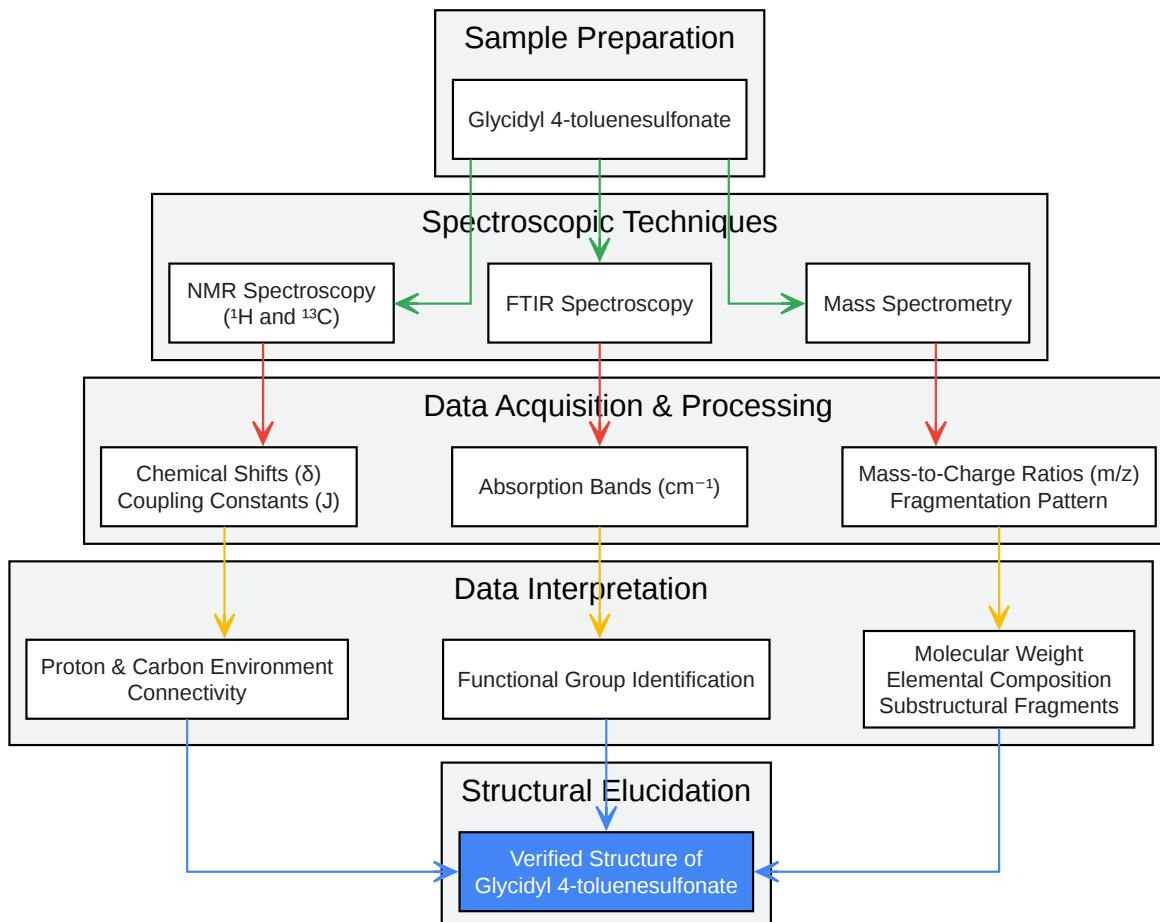
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used.

- Sample Preparation: Approximately 10-20 mg of **Glycidyl 4-toluenesulfonate** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was recorded with proton decoupling. A spectral width of 0-220 ppm was used, with a significantly larger number of scans compared to ^1H NMR to compensate for the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds was employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) was utilized.
- Sample Preparation: The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid **Glycidyl 4-toluenesulfonate** sample was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean ATR crystal was collected and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.


Mass Spectrometry (MS)

- Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS) for sample introduction, was used.
- Sample Introduction: A dilute solution of **Glycidyl 4-toluenesulfonate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC, which separated the compound before it entered the mass spectrometer.

- Ionization: Electron ionization was performed at a standard energy of 70 eV. This high energy leads to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **Glycidyl 4-toluenesulfonate**, from sample preparation to structural elucidation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Glycidyl 4-Toluenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217010#glycidyl-4-toluenesulfonate-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com